Propane-1,3-diyl bis(4-aminobenzoate)
Overview
Description
Propane-1,3-diyl bis(4-aminobenzoate) is an organic compound with the molecular formula C17H18N2O4. It is also known by its IUPAC name, 3-(4-aminobenzoyloxy)propyl 4-aminobenzoate . This compound is characterized by its unique structure, where the propane-1,3-diyl group is linked to two 4-aminobenzoate groups. It is commonly used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Mode of Action
It is known that the molecules of this compound lie on a twofold rotation axis that passes through the central methylene c atom . They adopt a V
shape and the trimethylene unit assumes a gauche-gauche conformation .
Result of Action
It is known that the amino n atom shows a nonplanar coordination .
Biochemical Analysis
Biochemical Properties
Propane-1,3-diyl bis(4-aminobenzoate) plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The compound is known to interact with aromatic amines and esters, which are crucial in various biochemical pathways . These interactions often involve hydrogen bonding and hydrophobic interactions, which can influence the activity of enzymes and proteins. For instance, the amino groups in propane-1,3-diyl bis(4-aminobenzoate) can form hydrogen bonds with the active sites of enzymes, potentially inhibiting or activating their functions.
Cellular Effects
Propane-1,3-diyl bis(4-aminobenzoate) has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in the expression of specific genes, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, propane-1,3-diyl bis(4-aminobenzoate) can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of propane-1,3-diyl bis(4-aminobenzoate) involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins through hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins. Furthermore, propane-1,3-diyl bis(4-aminobenzoate) can affect the stability and degradation of proteins, thereby modulating their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propane-1,3-diyl bis(4-aminobenzoate) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that propane-1,3-diyl bis(4-aminobenzoate) can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have different biochemical properties. These temporal changes can affect the compound’s efficacy and toxicity in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of propane-1,3-diyl bis(4-aminobenzoate) vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation and improved cellular function. At high doses, propane-1,3-diyl bis(4-aminobenzoate) can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
Propane-1,3-diyl bis(4-aminobenzoate) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized through hydrolysis and oxidation, leading to the formation of metabolites that may have different biochemical properties. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of propane-1,3-diyl bis(4-aminobenzoate) within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms, leading to its accumulation in specific cellular compartments. These transport and distribution processes are critical for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
Propane-1,3-diyl bis(4-aminobenzoate) exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. These localization processes are essential for understanding the compound’s mechanism of action and its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,3-diyl bis(4-aminobenzoate) can be synthesized through the esterification of 1,3-propanediol with 4-aminobenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In an industrial setting, the production of propane-1,3-diyl bis(4-aminobenzoate) may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Propane-1,3-diyl bis(4-aminobenzoate) undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of propane-1,3-diyl bis(4-aminobenzoate).
Reduction: Alcohol derivatives of propane-1,3-diyl bis(4-aminobenzoate).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propane-1,3-diyl bis(4-aminobenzoate) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol bis(4-aminobenzoate): Similar structure but different functional groups.
4,4’-Diaminodiphenylmethane: Contains two amino groups attached to a diphenylmethane backbone.
Bis(4-aminophenyl)methane: Similar to propane-1,3-diyl bis(4-aminobenzoate) but with a different central linkage.
Uniqueness
Propane-1,3-diyl bis(4-aminobenzoate) is unique due to its specific combination of ester and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to form Schiff bases and coordination complexes makes it particularly valuable in organic synthesis and materials science .
Properties
IUPAC Name |
3-(4-aminobenzoyl)oxypropyl 4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c18-14-6-2-12(3-7-14)16(20)22-10-1-11-23-17(21)13-4-8-15(19)9-5-13/h2-9H,1,10-11,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPACMOORZSDQDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCOC(=O)C2=CC=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044960 | |
Record name | 1,3-Propanediol, bis(4-aminobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White granules; [Sigma-Aldrich MSDS] | |
Record name | 1,3-Propanediol, 1,3-bis(4-aminobenzoate) | |
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CAS No. |
57609-64-0 | |
Record name | Trimethylene glycol di-p-aminobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57609-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propane-1,3-diyl bis(4-aminobenzoate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057609640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediol, 1,3-bis(4-aminobenzoate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Propanediol, bis(4-aminobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane-1,3-diyl bis(4-aminobenzoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.298 | |
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Record name | 1,3-PROPANEDIOL BIS(4-AMINOBENZOATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8860R9ORQR | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and structure of Propane-1,3-diyl bis(4-aminobenzoate)?
A1: The molecular formula of Propane-1,3-diyl bis(4-aminobenzoate) is C17H18N2O4 []. The molecule exhibits a 'V' shape with a gauche-gauche conformation in its trimethylene unit. A twofold rotation axis passes through the central methylene carbon atom. The amino nitrogen atom displays nonplanar coordination [].
Q2: How does the structure of Propane-1,3-diyl bis(4-aminobenzoate) influence its intermolecular interactions?
A2: The structure of Propane-1,3-diyl bis(4-aminobenzoate) facilitates the formation of hydrogen bonds. Specifically, N—H⋯O hydrogen bonds link adjacent molecules, creating chains that extend along the crystallographic [] direction. These chains are further interconnected through N—H⋯N hydrogen bonds, resulting in a three-dimensional network structure [].
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